N-Fmoc-2,5-二氟-L-苯丙氨酸

描述

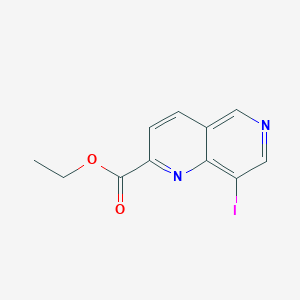

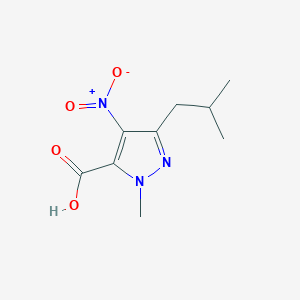

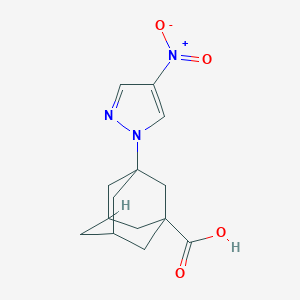

N-Fmoc-2,5-difluoro-L-phenylalanine is a chemical compound with the CAS Number: 1004959-90-3 . It has a molecular weight of 423.42 and its IUPAC name is (2S)-3-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . It is used for producing high-quality peptides .

Molecular Structure Analysis

The molecular structure of N-Fmoc-2,5-difluoro-L-phenylalanine is represented by the linear formula C24H19F2NO4 . The InChI key is VLGUITFILRLIFL-QFIPXVFZSA-N .Physical And Chemical Properties Analysis

N-Fmoc-2,5-difluoro-L-phenylalanine is a solid substance . It should be stored sealed in dry conditions at 2-8°C .科学研究应用

合成和信号转导研究

- 姚等(1999 年)探索了 Fmoc 保护的 4-羧基二氟甲基-L-苯丙氨酸作为磷酸酪氨酸模拟物的合成,可能对信号转导研究有用。本研究证明了这些化合物在制备靶向信号转导途径(包括 SH2 和 PTP 结构域和蛋白质酪氨酸磷酸酶)的抑制剂中的效用 (Yao et al., 1999)。

天然化学连接

- Crich 和 Banerjee(2007 年)报道了赤罗-N-Boc-β-巯基-l-苯丙氨酸的合成,这使得苯丙氨酸处的天然化学连接成为可能。本研究重点介绍了 N-Boc 氨基酸在通过天然化学连接过程形成肽中的用途 (Crich & Banerjee, 2007)。

自组装和水凝胶化

- Ryan 等(2010 年)研究了侧链卤化对 Fmoc-苯丙氨酸衍生物的自组装和水凝胶化的影响。他们的研究表明,Fmoc-Phe 芳香侧链上的原子取代可以显着增强自组装成淀粉样原纤维,促进水性溶剂中的水凝胶化 (Ryan et al., 2010)。

抗菌复合材料

- Schnaider 等(2019 年)展示了由 Fmoc-五氟-l-苯丙氨酸-OH 形成的纳米组装体的抗菌能力。本研究展示了这些化合物由于其固有的抗菌特性而在开发用于生物医学应用的增强复合材料中的潜力 (Schnaider et al., 2019)。

固相肽合成

- Baczko 等(1996 年)描述了一种新的 N-Fmoc 4-膦酸甲基-D,L-苯丙氨酸合成方法,适用于固相肽合成。该方法促进了具有不可水解磷酸酪氨酸模拟物的肽的合成,说明了 Fmoc 保护的氨基酸在肽合成中的效用 (Baczko et al., 1996)。

安全和危害

N-Fmoc-2,5-difluoro-L-phenylalanine is classified under the GHS07 hazard class . The hazard statements are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

作用机制

Target of Action

N-Fmoc-2,5-difluoro-L-phenylalanine is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in introducing the 2,5-difluoro-phenylalanine residue into the peptide chain during the synthesis process .

Mode of Action

The compound interacts with its targets through the process of peptide bond formation. The Fmoc (9-fluorenylmethoxycarbonyl) group of N-Fmoc-2,5-difluoro-L-phenylalanine acts as a protective group for the amino group during peptide synthesis . This allows the carboxyl group of the compound to form a peptide bond with the amino group of another amino acid or peptide, while preventing unwanted side reactions .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. The introduction of the 2,5-difluoro-phenylalanine residue can affect the properties of the resulting peptide, including its structure, stability, and interactions with other molecules . The specific effects would depend on the sequence and structure of the peptide, as well as the position of the 2,5-difluoro-phenylalanine residue within the peptide .

Pharmacokinetics

The pharmacokinetic properties of N-Fmoc-2,5-difluoro-L-phenylalanine, such as its absorption, distribution, metabolism, and excretion (ADME), would largely depend on the properties of the peptide in which it is incorporated .

Result of Action

The incorporation of N-Fmoc-2,5-difluoro-L-phenylalanine into a peptide can result in a peptide with unique properties. The 2,5-difluoro-phenylalanine residue can influence the peptide’s structure, stability, and interactions with other molecules . This can potentially enhance the peptide’s biological activity, selectivity, or stability .

Action Environment

The action of N-Fmoc-2,5-difluoro-L-phenylalanine is influenced by the conditions of the peptide synthesis process, such as the pH, temperature, and solvent used . These factors can affect the efficiency of peptide bond formation and the removal of the Fmoc protective group . In addition, the stability of the compound and the resulting peptide may be affected by factors such as temperature, pH, and the presence of certain chemicals .

属性

IUPAC Name |

(2S)-3-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGUITFILRLIFL-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-2,5-difluoro-L-phenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)

![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)

![3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070598.png)

![4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B3070626.png)

![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3070646.png)